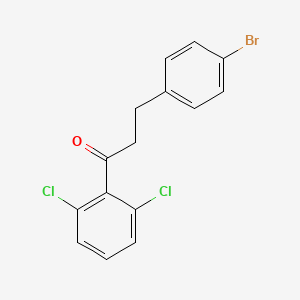
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one
描述
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrCl2O and its molecular weight is 358.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one (CAS No. 898762-04-4) is an aromatic ketone that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, featuring bromine and chlorine substituents on the phenyl rings, influences its reactivity and biological interactions.
- Molecular Formula : C15H11BrCl2O
- Molecular Weight : 358.06 g/mol
- Structural Characteristics : The compound consists of a carbonyl group attached to two distinct phenyl rings, which enhances its lipophilicity and potential for biological interaction.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values comparable to standard antibiotics, suggesting significant antibacterial activity.
- Biofilm Inhibition : The compound also displays the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections.
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 5-10 | 70 |
| Escherichia coli | 10-15 | 65 |
Anticancer Activity
The compound has been evaluated for its anticancer properties, showing promising results in various cancer cell lines.
- Cell Lines Tested : Studies have included HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
- IC50 Values : The compound exhibited IC50 values ranging from 20 to 50 μM, indicating moderate cytotoxicity against these cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria.
- Cytotoxic Mechanism : In cancer cells, it may induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).
Case Studies
A series of studies have been conducted to assess the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives against resistant strains of bacteria. The results indicated that derivatives similar to this compound showed enhanced activity compared to traditional antibiotics .
- Cancer Cell Line Study : Research featured in Cancer Letters highlighted the compound's ability to inhibit cell proliferation in HeLa and MCF-7 cells, suggesting a potential role in cancer therapy .
属性
IUPAC Name |
3-(4-bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-7-4-10(5-8-11)6-9-14(19)15-12(17)2-1-3-13(15)18/h1-5,7-8H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKWXHPGSSHXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208462 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-04-4 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















